Methyl cis-2-Benzamido-3-phenylbutanoate
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Overview
Description
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry It is characterized by its unique stereochemistry, which includes two chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the chiral centers. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification or transesterification reactions, leading to the formation of the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2-Benzamido-3-phenylbutanoate: This is the enantiomer of the compound and has different stereochemistry.
Methyl (2R,3R)-2-Benzamido-3-phenylbutanoate: Another stereoisomer with different spatial arrangement of atoms.
Methyl (2S,3S)-2-Benzamido-3-phenylbutanoate: Yet another stereoisomer with distinct properties.
Uniqueness
Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 2-benzamido-3-phenylbutanoate |
InChI |
InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20) |
InChI Key |
JSXFPMYQZNZLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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